molecular formula C18H17FN2O2 B5414941 N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

Cat. No. B5414941
M. Wt: 312.3 g/mol
InChI Key: HILXJFRRZJQDRX-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide, commonly known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was first approved by the FDA in 1998 and is currently included in the World Health Organization's List of Essential Medicines. Despite its success in treating HIV, Efavirenz has also been studied for its potential use in other scientific research applications.

Mechanism of Action

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA. By inhibiting this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body. This mechanism of action is similar to other N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamides, such as Nevirapine and Delavirdine.
Biochemical and Physiological Effects
Efavirenz has been shown to have several biochemical and physiological effects. For instance, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This increase in neurotransmitter levels has been associated with the development of psychiatric side effects, such as depression and anxiety. Efavirenz has also been shown to decrease the levels of certain hormones, such as testosterone, in the body.

Advantages and Limitations for Lab Experiments

One advantage of using Efavirenz in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in HIV treatment. Additionally, Efavirenz is relatively easy to synthesize and is readily available. However, one limitation of using Efavirenz in lab experiments is that it can have significant side effects, such as psychiatric symptoms and liver toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of Efavirenz in scientific research. For instance, Efavirenz may be studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, Efavirenz may be studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, Efavirenz may be studied for its potential use in developing new cancer therapies.

Synthesis Methods

The synthesis of Efavirenz involves several steps, including the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-2,2-dimethyl-1,3-dioxane-4-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(3-sulfopropyl)aniline to form N-[1-(ethylcarbamoyl)-2-(4-fluorophenyl)ethyl]-N-(3-sulfopropyl)aniline. The final step involves the reaction of this compound with benzoyl chloride to form Efavirenz.

Scientific Research Applications

Apart from its use in HIV treatment, Efavirenz has been studied for its potential use in other scientific research applications. For instance, it has been shown to have antitumor activity against different types of cancer cells, including breast, prostate, and colon cancer. Efavirenz has also been studied for its potential use in treating neuropathic pain and as a potential therapy for multiple sclerosis.

properties

IUPAC Name

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXJFRRZJQDRX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.